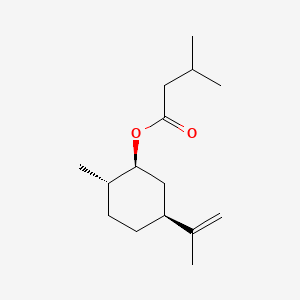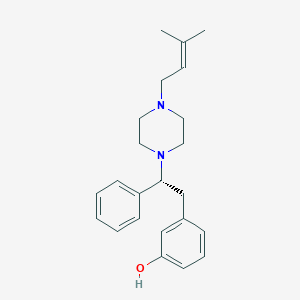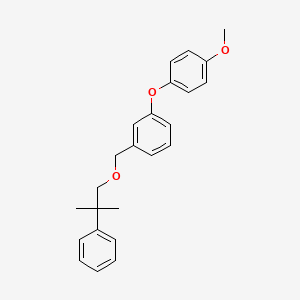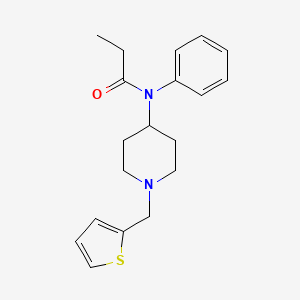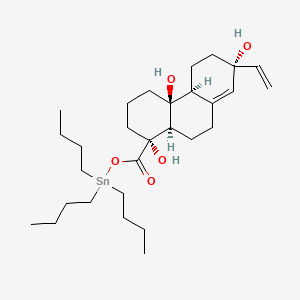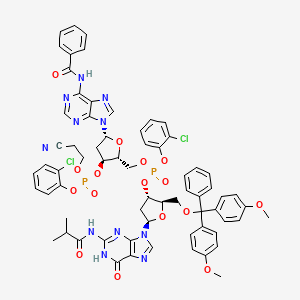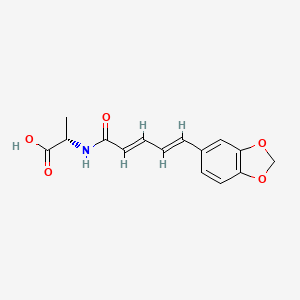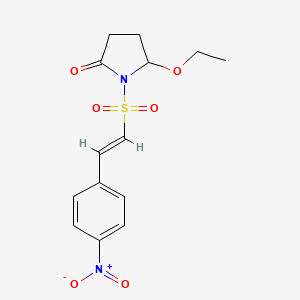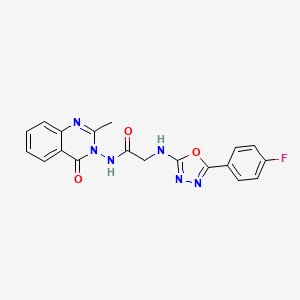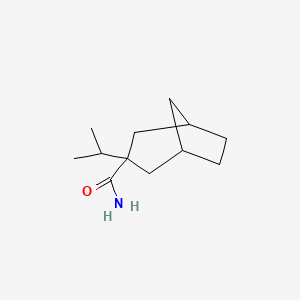
3-(1-Methylethyl)bicyclo(3.2.l)octane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylethyl)bicyclo(321)octane-3-carboxamide is a bicyclic compound with a unique structure that includes a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide can be achieved through several synthetic routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for the control of stereochemistry at the bridged center.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation has been reported to be effective in the synthesis of similar bicyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(3.1.0)hexanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Uniqueness
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide is unique due to its specific combination of a bicyclic structure and a carboxamide functional group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
95685-45-3 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
3-propan-2-ylbicyclo[3.2.1]octane-3-carboxamide |
InChI |
InChI=1S/C12H21NO/c1-8(2)12(11(13)14)6-9-3-4-10(5-9)7-12/h8-10H,3-7H2,1-2H3,(H2,13,14) |
Clé InChI |
ZNAKEIYQYRHZRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC2CCC(C2)C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



